molecular formula C15H19NO5 B15163177 Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- CAS No. 171609-58-8

Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-

Katalognummer: B15163177
CAS-Nummer: 171609-58-8
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: HRGAZANUIBCOGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is a complex organic compound with a unique structure that combines the properties of benzoic acid and an acetylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and minimize waste. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Anthranilic acid, N-acetyl-
  • Acetylanthranilic acid
  • 2-Acetamidobenzoic acid

Uniqueness

Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is unique due to its specific structure, which combines the properties of benzoic acid and an acetylamino group. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

171609-58-8

Molekularformel

C15H19NO5

Molekulargewicht

293.31 g/mol

IUPAC-Name

2-(6-acetamidohexanoyloxy)benzoic acid

InChI

InChI=1S/C15H19NO5/c1-11(17)16-10-6-2-3-9-14(18)21-13-8-5-4-7-12(13)15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,17)(H,19,20)

InChI-Schlüssel

HRGAZANUIBCOGP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCCCC(=O)OC1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.